molecular formula C16H22N2O3 B2811183 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1396816-09-3

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No.: B2811183
CAS No.: 1396816-09-3
M. Wt: 290.363
InChI Key: ISHKCHJABWUCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxypropyl chain, and a dimethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with 3,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-4-propylbenzamide
  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

Uniqueness

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclopropyl and hydroxypropyl moieties contribute to its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-3-6-13(9-11(10)2)18-16(21)15(20)17-8-7-14(19)12-4-5-12/h3,6,9,12,14,19H,4-5,7-8H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHKCHJABWUCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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